![molecular formula C22H12F3N3 B2412477 1-(2,4-difluorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932280-23-4](/img/structure/B2412477.png)
1-(2,4-difluorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Difluorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by the presence of fluorine atoms at specific positions on the phenyl and quinoline rings, which can significantly influence its chemical properties and biological activities. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Wirkmechanismus
Target of Action
Similar compounds, such as fluoroquinolones, are known to target bacterial enzymes like topoisomerase iv and dna gyrase .
Mode of Action
Fluoroquinolones, a class of compounds with a similar structure, inhibit bacterial DNA synthesis by disrupting the enzymes topoisomerase IV and DNA gyrase . This leads to the breakage of bacterial chromosomes .
Biochemical Pathways
Fluoroquinolones are known to affect the dna replication pathway in bacteria by inhibiting dna-gyrase .
Pharmacokinetics
Fluoroquinolones, which have a similar structure, are known for their enhanced penetration ability through cell membranes .
Result of Action
Fluoroquinolones, a class of compounds with a similar structure, are known for their high level of antibacterial activity and wide spectrum, surpassing many antibiotics .
Action Environment
The activity of similar compounds, such as fluoroquinolones, can be influenced by factors such as ph, temperature, and the presence of metal ions .
Vorbereitungsmethoden
The synthesis of 1-(2,4-difluorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a suitable diketone or β-keto ester.
Cyclization to Form the Quinoline Ring: The pyrazole intermediate is then subjected to cyclization reactions to form the quinoline ring. This step often involves the use of strong acids or bases as catalysts.
Introduction of Fluorine Atoms: The final step involves the introduction of fluorine atoms at specific positions on the phenyl and quinoline rings. This can be achieved through electrophilic fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to improve yield and reduce production costs.
Analyse Chemischer Reaktionen
1-(2,4-Difluorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form quinoline N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring. Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield quinoline N-oxides, while reduction reactions produce dihydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,4-difluorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The unique electronic properties of this compound make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Research: Researchers investigate the biological activity of this compound, including its antimicrobial and antiviral properties.
Vergleich Mit ähnlichen Verbindungen
1-(2,4-difluorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline can be compared with other similar compounds, such as:
1-(2,4-Difluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline: This compound lacks the fluorine atom at the 6-position of the quinoline ring, which may result in different biological activities and chemical properties.
6-Fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline: This compound lacks the difluorophenyl group, which can affect its electronic properties and reactivity.
The presence of fluorine atoms in this compound enhances its stability, lipophilicity, and binding affinity to molecular targets, making it unique compared to its analogs.
Eigenschaften
IUPAC Name |
1-(2,4-difluorophenyl)-6-fluoro-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12F3N3/c23-14-9-10-19(18(25)11-14)28-22-15-7-4-8-17(24)21(15)26-12-16(22)20(27-28)13-5-2-1-3-6-13/h1-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBRNQNPIAGZMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)F)C5=C(C=C(C=C5)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12F3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
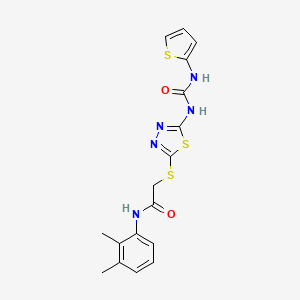
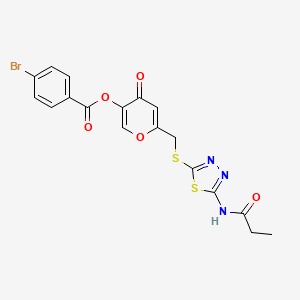
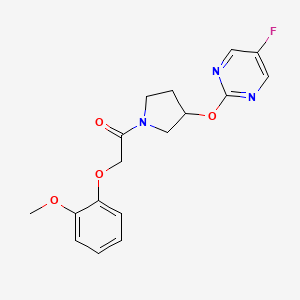
![4-[(4-methylmorpholin-2-yl)methoxy]quinoline](/img/structure/B2412401.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2412402.png)
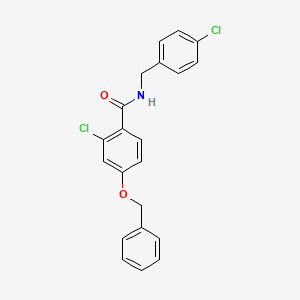
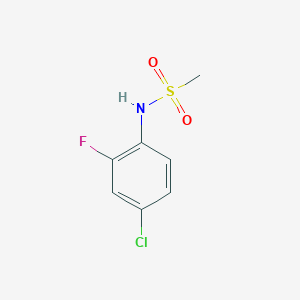
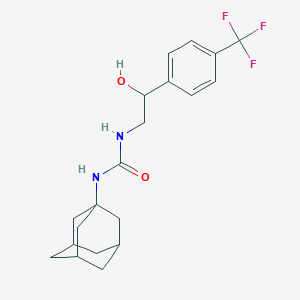
![4-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-amine](/img/structure/B2412408.png)
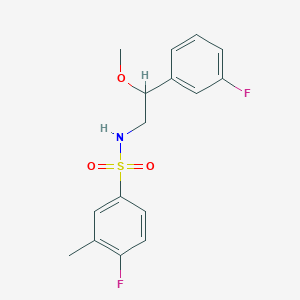
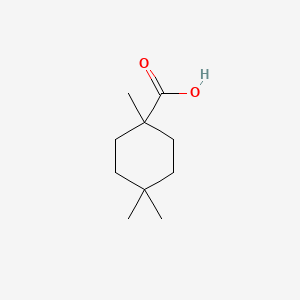
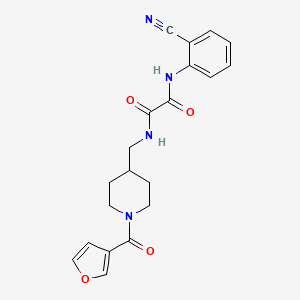
![3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2412413.png)
![4-Cyano-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2412416.png)
